Elatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

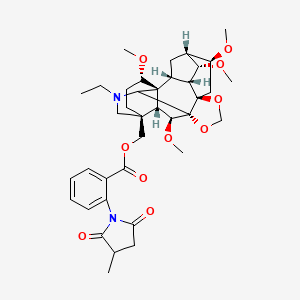

Elatine es un alcaloide diterpenoide aislado de la planta Delphinium elatum. Tiene una fórmula molecular de C₃₈H₅₀N₂O₁₀ y un peso molecular de 694.3466 g/mol . Este compuesto es conocido por su acción similar al curare y se ha estudiado por sus posibles propiedades farmacológicas .

Métodos De Preparación

La síntesis de elatine implica varios pasos, comenzando con la extracción del compuesto de Delphinium elatum. El proceso de extracción típicamente implica el uso de solventes orgánicos como el cloroformo y el metanol . El compuesto se purifica luego utilizando técnicas cromatográficas para obtener elatine en su forma pura.

Análisis De Reacciones Químicas

Elatine experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Elatin exhibits remarkable properties that make it suitable for drug delivery applications. Its lower critical solution temperature phase transition allows for controlled release mechanisms, making it ideal for delivering biologic therapeutics and small molecule drugs.

Case Studies in Drug Delivery

- Cancer Treatment : ELPs have been utilized to deliver chemotherapeutics directly to tumor sites, enhancing therapeutic efficacy while minimizing systemic toxicity. Studies have shown that ELP-based systems can improve the pharmacokinetics of drugs like doxorubicin, leading to better patient outcomes .

- Diabetes Management : In type 2 diabetes research, ELPs have been explored as carriers for insulin delivery, providing a sustained release profile that could improve glycemic control .

- Neuroinflammation : ELP systems have also been tested for their ability to deliver anti-inflammatory agents to the central nervous system, demonstrating potential in treating neurodegenerative diseases .

Material Science Applications

This compound's unique mechanical properties and biocompatibility make it a promising candidate in material science.

Hybrid Biomimetic Materials

Recent advancements have shown that hybrid elastin-like polypeptides can be engineered to enhance the physical properties of composites and coatings. These materials are being developed for applications such as:

- Wound Dressings : Multifunctional wound coverings made from ELPs offer not only mechanical support but also bioactive properties that promote healing .

- Biobased Photoresists : ELPs have been used in the development of environmentally friendly photoresists for large-area surface micropatterning, showcasing their versatility in industrial applications .

Biotechnology Applications

In biotechnology, this compound serves as an essential tool for protein purification and stabilization.

Protein Purification Techniques

The inverse transition cycle (ITC) method leverages the phase transition properties of ELPs for efficient purification of recombinant proteins. This technique is noted for its cost-effectiveness and simplicity:

- Efficiency in Purification : By adjusting temperature, researchers can selectively precipitate ELP fusion proteins from cell lysates, significantly reducing contamination from other cellular components .

- Stability Enhancement : ELPs improve the stability and circulation time of therapeutic proteins in the bloodstream, which is crucial for developing long-lasting biopharmaceuticals .

Data Summary

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Drug Delivery | Cancer therapeutics | Targeted delivery, reduced toxicity |

| Diabetes management | Sustained insulin release | |

| Neuroinflammation | Effective CNS delivery | |

| Material Science | Wound dressings | Enhanced healing properties |

| Biobased photoresists | Environmentally friendly applications | |

| Biotechnology | Protein purification | Cost-effective and efficient |

| Stability enhancement | Longer circulation time |

Mecanismo De Acción

Elatine ejerce sus efectos a través de una acción similar al curare, que involucra el bloqueo de la transmisión de impulsos nerviosos en la unión neuromuscular . Esta acción está mediada por su unión a dianas moleculares específicas, incluidos los receptores nicotínicos de acetilcolina, que están involucrados en la transmisión de impulsos nerviosos . La unión de elatine a estos receptores inhibe su función, lo que lleva a la relajación muscular y otros efectos farmacológicos .

Comparación Con Compuestos Similares

Compuestos similares incluyen otros alcaloides diterpenoides como kaempferol y germacrene A, que también exhiben propiedades antimicrobianas y se han estudiado por su posible uso en el tratamiento de infecciones . El mecanismo de acción específico de la elatine y su posible uso en el tratamiento de enfermedades nerviosas que involucran trastornos del tono muscular lo diferencian de estos otros compuestos .

Propiedades

Fórmula molecular |

C38H50N2O10 |

|---|---|

Peso molecular |

694.8 g/mol |

Nombre IUPAC |

[(1S,2R,3R,4S,5R,6S,8R,12S,16S,19S,20R,21S)-14-ethyl-4,6,19,21-tetramethoxy-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-16-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate |

InChI |

InChI=1S/C38H50N2O10/c1-7-39-17-35(18-48-33(43)21-10-8-9-11-24(21)40-27(41)14-20(2)32(40)42)13-12-26(45-4)37-23-15-22-25(44-3)16-36(28(23)29(22)46-5)38(34(37)39,50-19-49-36)31(47-6)30(35)37/h8-11,20,22-23,25-26,28-31,34H,7,12-19H2,1-6H3/t20?,22-,23-,25+,26+,28-,29+,30-,31+,34?,35+,36-,37+,38-/m1/s1 |

Clave InChI |

KOWWOODYPWDWOJ-LVBPXUMQSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C |

SMILES isomérico |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]5(C31)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6[C@H]7OC)OC)OCO5)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.